molecular formula C25H27NO5 B2478081 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide CAS No. 929412-59-9

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide

Cat. No.: B2478081
CAS No.: 929412-59-9
M. Wt: 421.493
InChI Key: BBBOVXCNWMEECB-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a benzofuran-derived compound featuring a 2,5-dimethoxybenzoyl moiety at position 2 of the benzofuran core and a cyclohexanecarboxamide group at position 3. This compound is of interest due to its structural complexity, which includes electron-donating methoxy groups and a hydrophobic cyclohexane ring.

Properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-15-19-13-17(26-25(28)16-7-5-4-6-8-16)9-11-22(19)31-24(15)23(27)20-14-18(29-2)10-12-21(20)30-3/h9-14,16H,4-8H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBOVXCNWMEECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide typically involves multiple steps:

  • Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common methods include the use of Lewis acids like aluminum chloride or strong bases like sodium hydride.

  • Introduction of the Dimethoxybenzoyl Group: : The dimethoxybenzoyl group is introduced via Friedel-Crafts acylation, where 2,5-dimethoxybenzoic acid is reacted with the benzofuran core in the presence of a catalyst such as aluminum chloride.

  • Attachment of the Cyclohexanecarboxamide Moiety: : The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate product with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activities make it a candidate for drug discovery and development. Researchers investigate its interactions with various biological targets to identify potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, the compound’s unique properties can be harnessed for the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Acetamide vs. Cyclohexanecarboxamide : The replacement of the acetamide group (F267-0049) with cyclohexanecarboxamide introduces a bulkier, more hydrophobic cyclohexane ring, likely increasing logP and reducing aqueous solubility. The cyclohexane group may enhance membrane permeability compared to the smaller acetamide .
  • Benzamide Derivatives: The benzamide analog (C25H21NO5) has a larger aromatic substituent, contributing to higher molecular weight and logP (~4.2) compared to F267-0049. Its polar surface area (~70 Ų) suggests moderate solubility, but the benzene ring could enable π-π stacking interactions in biological targets .
  • tert-Butyl Benzamides (F267-0328/0329): These compounds feature a 4-tert-butylbenzamide group, significantly increasing hydrophobicity (logP ~5.0) and molecular weight (471.55 g/mol). The positional isomerism of methoxy groups (2,5 vs.
  • Sulfonyl-Containing Analog () : The addition of a sulfonyl group and acetyl substituent increases hydrogen bond acceptor count (6) and polar surface area (102 Ų), which may improve solubility but reduce passive diffusion across lipid membranes. The sulfonyl group could also participate in stronger target interactions .

Physicochemical Properties

  • logP Trends : The cyclohexanecarboxamide derivative is expected to have a logP between F267-0049 (3.69) and the tert-butyl benzamides (~5.0), balancing hydrophobicity and solubility.
  • Polar Surface Area (PSA): Higher PSA values correlate with increased solubility but reduced blood-brain barrier penetration.

Research Findings and Implications

  • Synthetic Routes : Derivatives like F267-0049 and F267-0329 are synthesized via coupling reactions between benzofuran intermediates and acyl chlorides or carboxylic acids, often characterized using X-ray crystallography (SHELX programs) and ORTEP-3 for structural validation .
  • Biological Relevance: While biological data are absent in the evidence, the tert-butyl benzamides (F267-0328/0329) and sulfonyl analogs are likely designed for enhanced target binding due to steric bulk and electronic effects.

Biological Activity

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzofuran moiety : Imparts significant biological properties.
  • Dimethoxybenzoyl group : Enhances solubility and reactivity.
  • Cyclohexanecarboxamide backbone : Contributes to its stability and interaction with biological targets.

Molecular Formula : C26H23NO6
Molecular Weight : 445.5 g/mol

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also inhibit tumor growth through mechanisms such as:
    • Interference with microtubule dynamics.
    • Inhibition of specific enzymes involved in tumor progression.
  • Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Effects : Compounds with similar structures have demonstrated moderate antibacterial and antifungal activities, indicating potential for further exploration in antimicrobial applications.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to involve:

  • Selective Binding : Preliminary interaction studies suggest selective binding to specific receptors or enzymes related to cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS-mediated cell death in tumor cells.

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundBenzofuran with dimethoxy groupsPotential anticancer and antioxidant activity
2-Methoxy-N-(4-methylphenyl)benzamideSimple methoxy substitutionModerate antibacterial activity
4-DimethylaminobenzamideDimethylamino groupStronger antimicrobial properties
N-(4-Hydroxyphenyl)benzamideHydroxyl group instead of methoxyNotable antioxidant activity

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Cytotoxicity Against Cancer Cell Lines :
    • Research indicates that benzofuran derivatives exhibit significant cytotoxicity against breast adenocarcinoma (MCF-7) and lung cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
  • Antioxidant Activity Assessment :
    • Studies measuring the antioxidant capacity of benzofuran compounds showed a significant increase in superoxide dismutase activity while decreasing levels of catalase and glutathione peroxidase in treated cells .
  • Antimicrobial Testing :
    • Compounds structurally similar to this compound demonstrated strong inhibition against various fungal strains, suggesting potential for development as antifungal agents .

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